N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine, also known as MTTSA, is a chemical compound that has been the subject of several scientific studies due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In materials science, N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been used as a reagent for the detection and quantification of various analytes.
Wirkmechanismus
The mechanism of action of N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways. Studies have shown that N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine can inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and phosphodiesterase-4. N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has also been shown to modulate certain signaling pathways involved in cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine can inhibit the proliferation and migration of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine has several advantages for use in lab experiments, including its relatively simple synthesis method, its high purity, and its stability under various conditions. However, N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine, including its potential use as a drug candidate for the treatment of various diseases, its potential use as a building block for the synthesis of novel materials, and its potential use as a reagent for the detection and quantification of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine and to optimize its pharmacological properties.
Synthesemethoden
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine can be synthesized through a multi-step process involving the use of various reagents and solvents. One common method for synthesizing N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine involves the reaction of 3-thienylmethylamine with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromopropylamine hydrobromide to yield N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine.
Eigenschaften
Produktname |
N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine |
---|---|
Molekularformel |
C10H15N5S2 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H15N5S2/c1-15-10(12-13-14-15)17-5-2-4-11-7-9-3-6-16-8-9/h3,6,8,11H,2,4-5,7H2,1H3 |
InChI-Schlüssel |
JNDXPTLXJAWTTN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CSC=C2 |
Kanonische SMILES |
CN1C(=NN=N1)SCCCNCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.